

# A Technical Guide to CH6953755 in YES1-Amplified Cancer Models

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## Compound of Interest

Compound Name: CH6953755

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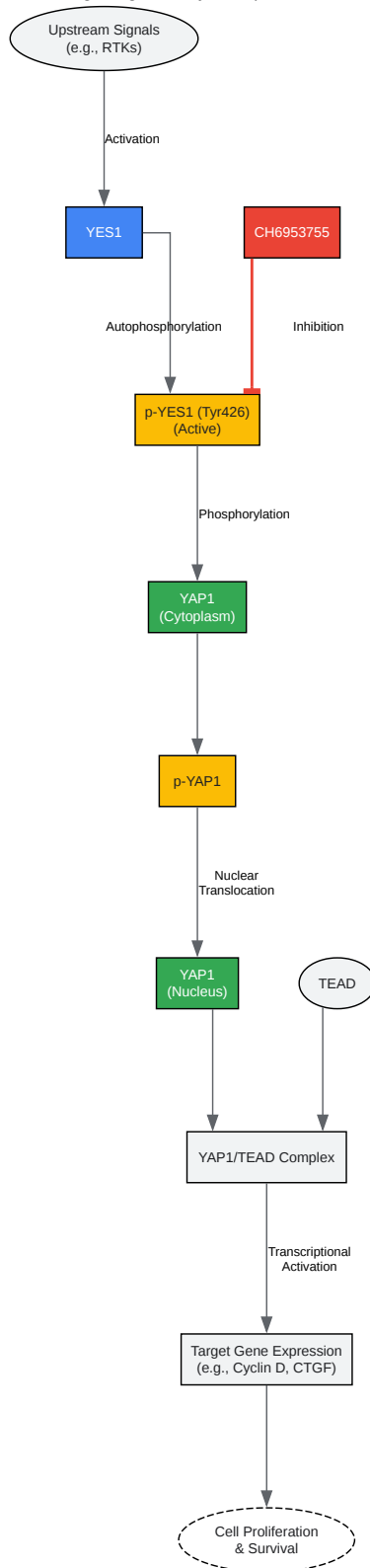
## Introduction

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogene in various cancers.[1] Gene amplification of YES1 is observed in several tumor types, including esophageal, lung, head and neck, and bladder cancers, and is associated with poor prognosis.[2][3] YES1 plays a pivotal role in regulating cell proliferation, survival, and invasiveness.[1][4] The oncogenic activity of YES1 is often mediated through the activation of the Hippo pathway effector, Yes-associated protein 1 (YAP1).[5] **CH6953755** is a potent and selective small molecule inhibitor of YES1 kinase activity, demonstrating significant anti-tumor effects in preclinical models of YES1-amplified cancers.[2][5] This technical guide provides an in-depth overview of the preclinical data and methodologies for studying **CH6953755** in the context of YES1-amplified malignancies.

## Mechanism of Action and Signaling Pathway

**CH6953755** selectively inhibits the kinase activity of YES1, preventing its autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[5][6][7] In YES1-amplified cancer cells, hyperactivated YES1 phosphorylates and activates downstream signaling molecules, most notably YAP1.[1][5] Activated YAP1 translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[5] By inhibiting YES1, **CH6953755** effectively blocks this signaling cascade, leading to the suppression of tumor growth.[2]

## YES1 Signaling Pathway in Amplified Cancers

[Click to download full resolution via product page](#)YES1 Signaling Pathway and Inhibition by **CH6953755**

## Data Presentation

### In Vitro Efficacy: Cell Viability

**CH6953755** demonstrates potent and selective growth-inhibitory activity against cancer cell lines harboring YES1 gene amplification. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are significantly lower in YES1-amplified cells compared to those without amplification.

Cell Line	Cancer Type	YES1 Amplification	CH6953755 IC <sub>50</sub> (nM)
KYSE70	Esophageal Squamous Cell Carcinoma	Yes	1.8
RERF-LC-AI	Lung Squamous Cell Carcinoma	Yes	3.2
OACP4 C	Esophageal Adenocarcinoma	Yes	4.5
DMS 114	Small Cell Lung Cancer	Yes	8.1
SW480	Colorectal Adenocarcinoma	No	>1000
A549	Lung Adenocarcinoma	No	>1000
PC-9	Lung Adenocarcinoma	No	>1000

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]

### In Vivo Efficacy: Xenograft Models

Oral administration of **CH6953755** leads to significant tumor growth inhibition (TGI) in xenograft models established from YES1-amplified cancer cell lines.

Xenograft Model	Cancer Type	Dose (mg/kg, oral, daily)	Treatment Duration (days)	Tumor Growth Inhibition (%)
KYSE70	Esophageal Squamous Cell Carcinoma	30	11	58
KYSE70	Esophageal Squamous Cell Carcinoma	60	11	85
RERF-LC-AI	Lung Squamous Cell Carcinoma	60	14	72
ACHN	Renal Cell Carcinoma (Non-amplified)	60	12	Not significant
HARA	Neuroblastoma (Non-amplified)	60	11	Not significant

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[\[2\]](#)

## Experimental Protocols

### Cell Culture

YES1-amplified cell lines such as KYSE70 (esophageal squamous cell carcinoma) and RERF-LC-AI (lung squamous cell carcinoma) can be obtained from commercial cell banks.

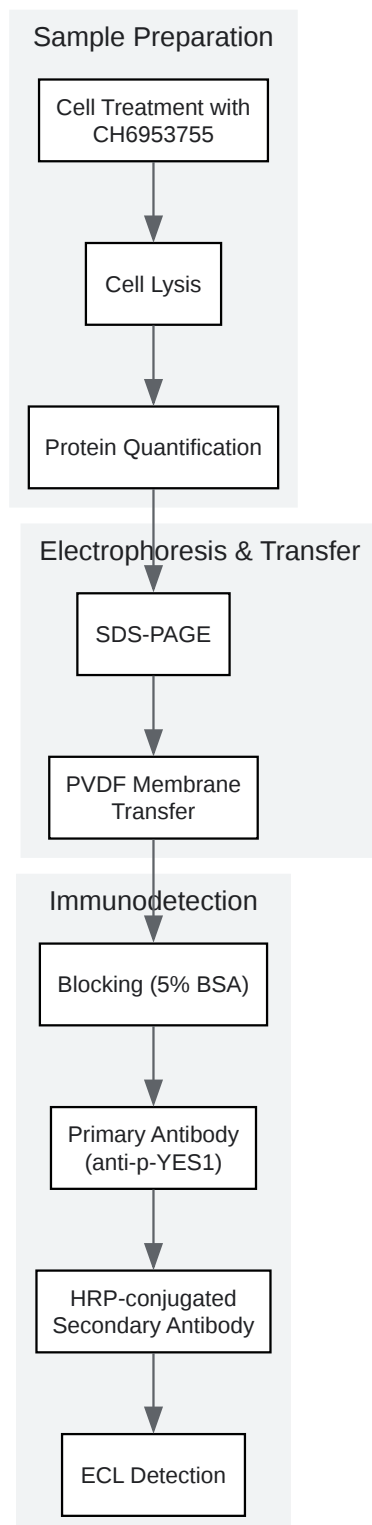
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Cells are passaged upon reaching 80-90% confluency.

### Western Blot Analysis of YES1 Phosphorylation

This protocol is designed to detect the inhibition of YES1 autophosphorylation by **CH6953755**.

- **Cell Treatment:** Seed YES1-amplified cells (e.g., KYSE70) in 6-well plates. Once attached, treat the cells with varying concentrations of **CH6953755** (e.g., 0.001-1  $\mu$ M) or DMSO as a vehicle control for 2 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30  $\mu$ g) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.<sup>[8][9]</sup>
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C with gentle agitation. A primary antibody against total YES1 should be used on a separate blot for loading control.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

## Western Blot Workflow for p-YES1

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## Western Blot Workflow for p-YES1 Detection

## Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

- **Cell Seeding:** Seed YES1-amplified and non-amplified cells in 96-well plates at a density of 3,000-5,000 cells per well in 100  $\mu$ L of culture medium. Allow cells to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **CH6953755** (e.g., 0.001-10  $\mu$ M) for 4 days. Include a vehicle control (DMSO).
- **CCK-8 Reagent Addition:** Add 10  $\mu$ L of CCK-8 solution to each well.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

## In Vivo Xenograft Study

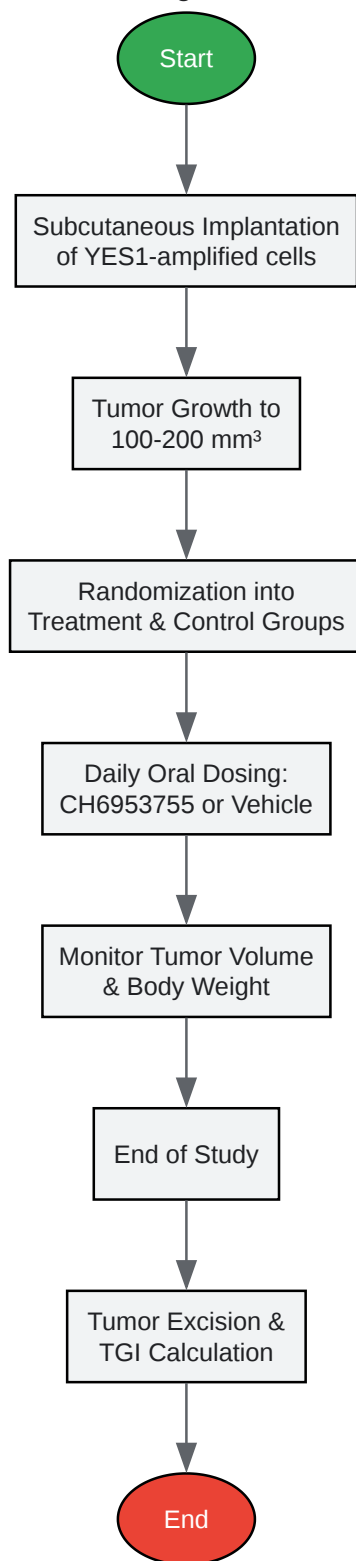
This protocol outlines the procedure for evaluating the in vivo efficacy of **CH6953755** in a subcutaneous xenograft model.

- **Animal Model:** Use female athymic nude mice, 6-8 weeks old.
- **Tumor Cell Implantation:** Subcutaneously inject  $5 \times 10^6$  KYSE70 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Width}^2 \times \text{Length}) / 2$ .[\[12\]](#)
- **Randomization and Treatment:** When tumors reach an average volume of 100-200  $\text{mm}^3$ , randomize the mice into treatment and control groups. Administer **CH6953755** orally once daily at the desired doses (e.g., 30 and 60 mg/kg). The control group receives the vehicle.

- Efficacy Evaluation: Continue treatment for the specified duration (e.g., 11-14 days). Monitor tumor volume and body weight throughout the study.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula:  $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in the control group.[\[13\]](#)



## In Vivo Xenograft Workflow

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## In Vivo Xenograft Experimental Workflow

## Conclusion

**CH6953755** is a promising therapeutic agent for cancers driven by YES1 amplification. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, underscore its potential for clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of YES1 in cancer and the therapeutic utility of its inhibition. Further studies are warranted to explore the full clinical potential of **CH6953755** in patients with YES1-amplified tumors.

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